Optical Rotation: Zero vs. Positive Specific Rotation
DL-Histidine monohydrochloride monohydrate, as a true racemate (equimolar D- and L-), exhibits a net specific rotation of zero ([α] = 0°) under all solvent and concentration conditions [1]. In contrast, L-histidine monohydrochloride monohydrate (CAS 5934-29-2) displays a concentration- and solvent-dependent positive specific rotation: [α]²⁰D = +47.6° (c = 0.5–2 mg/mL in H₂O) and [α]²⁵D = +8.5° (c = 0.5–2 mg/mL in 6 mol/L HCl) [2]. This is a categorical, not incremental, difference: a racemic mixture has zero optical rotation by definition, whereas the enantiopure L-form has a substantial positive rotation.
| Evidence Dimension | Specific optical rotation [α] |
|---|---|
| Target Compound Data | [α] = 0° (all conditions; racemic 1:1 D/L mixture) |
| Comparator Or Baseline | L-Histidine monohydrochloride monohydrate: [α]²⁰D = +47.6° (H₂O, 0.5–2 mg/mL); [α]²⁵D = +8.5° (6 M HCl, 0.5–2 mg/mL) |
| Quantified Difference | Qualitative categorical difference (zero vs. positive rotation); numeric delta ≥ +8.5° to +47.6° depending on conditions. |
| Conditions | Standard polarimetry; concentration 0.5–2 mg/mL in H₂O or 6 M HCl at 20–25 °C. |
Why This Matters
A zero optical rotation value is a binary, fail-safe identity check distinguishing the racemic DL form from the enantiopure L-form; this is critical when procuring a racemic standard for chiral method development or when L-form contamination must be excluded.
- [1] PubChem Compound Summary for CID 517335, DL-Histidine, monohydrochloride, monohydrate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/DL-Histidine_-monohydrochloride_-monohydrate View Source
- [2] MSDS / Chemical Database for L-Histidine Hydrochloride (CAS 1007-42-7 / 5934-29-2). Specific rotation data: [α]²⁰D +47.6° (H₂O), [α]²⁵D +8.5° (6 M HCl). msdssafe.com; corroborated by akmechem.com and chemicalbook.com. View Source
